N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide
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Overview
Description
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide is a novel compound with promising applications in various scientific fields. This compound, characterized by its unique structural features, plays a significant role in the development of pharmaceuticals and agrochemicals. Its intricate molecular design enables it to interact specifically with biological targets, making it a valuable asset in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide involves several steps:
Formation of Triazine Core: The process begins with the reaction of cyanuric chloride with dimethylamine and methoxy groups under controlled temperature conditions to form the 4-(dimethylamino)-6-methoxy-1,3,5-triazine intermediate.
Attachment of Fluorophenoxy Group: The intermediate is then subjected to nucleophilic substitution with 2-fluorophenol, which introduces the fluorophenoxy moiety into the structure.
Introduction of Propanamide Moiety: Finally, the resulting compound undergoes acylation with 2-chloropropanamide to yield the target compound.
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to maximize yield and minimize by-products. This involves precise temperature control, use of solvents to enhance reactivity, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine or hydroxyl derivatives under appropriate reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazine and fluorophenoxy moieties, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products:
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities with diverse functions.
Biology: In biological research, this compound is used to study cellular processes and pathways, owing to its ability to interact with specific biological targets.
Medicine: Its potential therapeutic properties are explored in the development of new drugs, particularly in targeting specific receptors or enzymes implicated in various diseases.
Industry: In the industrial sector, it plays a role in the production of agrochemicals, enhancing crop protection and yield.
Mechanism of Action
The mechanism by which N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide exerts its effects involves its binding to specific molecular targets, such as enzymes or receptors, altering their activity. This binding can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenoxypropanamide: Lacks the fluorine atom, affecting its binding affinity and reactivity.
2-(2-fluorophenoxy)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide: Variation in the propanamide moiety, altering its chemical and biological properties.
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide is a versatile and valuable compound in the realms of chemistry, biology, and industry, with its unique structure offering numerous applications and avenues for research.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(2-fluorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O3/c1-10(25-12-8-6-5-7-11(12)17)14(23)18-9-13-19-15(22(2)3)21-16(20-13)24-4/h5-8,10H,9H2,1-4H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBRXLWYNQCPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)OC)N(C)C)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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